2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-6-4-14(5-7-15)12-17(24)21-13-16-8-9-20-18(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKIZGKEVYXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide typically involves multiple steps. One common method starts with the preparation of the chlorophenyl acetamide intermediate. This intermediate is then reacted with a piperidinyl pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed in anhydrous solvents like tetrahydrofuran or diethyl ether, under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
- Piperidin-1-yl vs. Pyrrolidin-1-yl: Compounds like N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (MW: 360.83) replace the piperidine ring with a smaller pyrrolidine group. Piperidine’s six-membered ring offers greater conformational flexibility compared to pyrrolidine’s five-membered structure, which may influence receptor interactions.
- Piperidin-1-yl vs. Sulfamoyl/Pyrimidinyl Groups: 2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide substitutes the piperidine-pyrimidine system with a sulfamoyl-linked pyrimidine.
Linker Modifications
- Methylene (CH₂) vs. Ether (O) or Thioether (S) Linkers: The target compound’s methylene bridge contrasts with analogs like 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide , which uses an oxygen linker. Thioether-linked analogs (e.g., 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetohydrazide ) may exhibit enhanced rigidity and altered electronic profiles.
Aryl Group Variations
- 4-Chlorophenyl vs. Substituted Phenyl Groups: Compounds such as N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide replace the 4-chlorophenyl group with a 3-chloro-2-methylphenyl substituent. The additional methyl group increases steric hindrance, which could hinder binding in sterically sensitive targets. Conversely, N-(2-fluorophenyl) analogs (e.g., 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide ) introduce fluorine, enhancing electronegativity and metabolic resistance.
Physicochemical and Pharmacological Properties
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~374.87 g/mol, based on analogs) is comparable to other acetamide derivatives. Lipophilicity is influenced by the 4-chlorophenyl group and piperidine-pyrimidine system, suggesting moderate LogP values suitable for blood-brain barrier penetration.
Thermal Stability
- Analogs with similar structures exhibit melting points ranging from 268°C to 287°C , indicating high thermal stability. The piperidine ring’s conformational flexibility may lower melting points compared to rigid analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which forms stable crystalline lattices .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide, also known by its CAS number 1796962-88-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.8 g/mol. The structure includes a chlorophenyl group and a piperidinyl-pyrimidinyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 1796962-88-3 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM depending on structural modifications .
Cytotoxicity
The cytotoxic effects of this compound were evaluated on various cancer cell lines. In particular, it has been reported that related compounds induce G2/M phase cell cycle arrest in HepG2 cells, leading to apoptosis. The IC50 values for these compounds can vary significantly, with some showing low cytotoxicity (IC50 > 40 µM) while others exhibit potent activity (IC50 < 10 µM) .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Certain analogs have been identified as potent inhibitors of the insulin-like growth factor receptor (IGF1R), which plays a crucial role in cancer cell proliferation .
- Cell Cycle Modulation : The compound's ability to induce G2/M phase arrest suggests it may interfere with mitotic processes, potentially through the inhibition of cyclin-dependent kinases (CDKs).
Study on HepG2 Cells
In a study examining the effects on HepG2 liver cancer cells, it was found that increasing concentrations of related compounds led to significant reductions in cell viability and alterations in cell cycle distribution. Specifically, treatment with these compounds resulted in an increase in G2-phase cells and a decrease in M-phase cells, indicating effective cell cycle arrest .
Tuberculosis Research
Another study focused on the antimicrobial potential against M. tuberculosis. Various derivatives were synthesized and tested for their MIC values. One promising analog exhibited an MIC of 6.3 µM, demonstrating the potential for developing new treatments for tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
